Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate)
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Overview
Description
Calcium is an essential mineral that is required for various biological functions. It is the fifth most abundant element in the earth’s crust . It is a typical metal: it has the tendency to lose its outermost electrons and in doing so it achieves the inert gas electronic structure .
Synthesis Analysis
Calcium compounds can be synthesized through various methods. For example, calcium carbonate can be synthesized through solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .Molecular Structure Analysis
Calcium compounds, like calcium carbonate, have unique molecular structures. For example, calcium carbonate has a crystalline structure that can take several forms, including calcite and aragonite .Chemical Reactions Analysis
Calcium ions participate in various chemical reactions. For example, soluble sulfates, such as sulfuric acid, do not precipitate calcium as calcium sulfate, unless the calcium ion is present in very high concentrations .Physical and Chemical Properties Analysis
Calcium is a ductile metal and can be formed by casting, extrusion, rolling, etc. The metal is unstable in moist air, rapidly forming a hydration coating. It can be stored in dry air at room temperature .Mechanism of Action
Properties
CAS No. |
85068-56-0 |
---|---|
Molecular Formula |
C18H26CaN2O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI Key |
JQWATAOZXRITTQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Ca+2] |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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